molecular formula C26H25N3O5S3 B2531134 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-methylsulfamoyl)benzamide CAS No. 865175-77-5

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-methylsulfamoyl)benzamide

Cat. No.: B2531134
CAS No.: 865175-77-5
M. Wt: 555.68
InChI Key: MZKABWIHZPZGLB-RQZHXJHFSA-N
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Description

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-methylsulfamoyl)benzamide is a complex organic compound that features a benzo[d]thiazole core with various functional groups attached

Scientific Research Applications

Chemistry

This compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly for its interactions with specific biological targets.

Industry

Industrial applications might include its use in the development of new materials with unique properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-methylsulfamoyl)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminobenzenethiol with an appropriate aldehyde or ketone.

    Introduction of the allyl group: This can be done via an allylation reaction using allyl bromide and a suitable base.

    Formation of the ylidene linkage: This step involves the reaction of the benzo[d]thiazole derivative with an appropriate benzaldehyde derivative under basic conditions.

    Introduction of the benzyl and methylsulfamoyl groups: This can be achieved through a sulfonamide formation reaction using benzylamine and methylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or the sulfur atoms.

    Reduction: Reduction reactions could target the sulfonyl groups or the ylidene linkage.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-methylsulfamoyl)benzamide: can be compared with other benzo[d]thiazole derivatives or sulfonamide compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of both sulfonyl and ylidene groups could influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S3/c1-4-16-29-23-15-14-22(36(3,31)32)17-24(23)35-26(29)27-25(30)20-10-12-21(13-11-20)37(33,34)28(2)18-19-8-6-5-7-9-19/h4-15,17H,1,16,18H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKABWIHZPZGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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